molecular formula C6H6Cl4O B14479681 Cyclopropane, 1,1'-oxybis(2,2-dichloro-, (R*,S*)- CAS No. 69655-80-7

Cyclopropane, 1,1'-oxybis(2,2-dichloro-, (R*,S*)-

Cat. No.: B14479681
CAS No.: 69655-80-7
M. Wt: 235.9 g/mol
InChI Key: MNVNZVRAQJBDOJ-ZXZARUISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropane, 1,1’-oxybis(2,2-dichloro-, (R*,S*)-) is a chemical compound with the molecular formula C6H8Cl4O It is a derivative of cyclopropane, characterized by the presence of two dichloromethyl groups attached to the cyclopropane ring through an oxygen bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing cyclopropane derivatives involves the reaction of carbenes with alkenes. For cyclopropane, 1,1’-oxybis(2,2-dichloro-, (R*,S*)-), the synthesis can be achieved through the reaction of dichlorocarbene with an appropriate alkene. Dichlorocarbene is typically generated in situ from chloroform and a strong base such as potassium hydroxide .

Industrial Production Methods

Industrial production of cyclopropane derivatives often involves large-scale reactions using similar methods as described above. The process may include the use of specialized equipment to handle the reactive intermediates and ensure the safety and efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, 1,1’-oxybis(2,2-dichloro-, (R*,S*)-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated products.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated derivatives.

    Substitution: The dichloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted cyclopropane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce less chlorinated cyclopropane derivatives.

Scientific Research Applications

Cyclopropane, 1,1’-oxybis(2,2-dichloro-, (R*,S*)-) has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropane, 1,1’-oxybis(2,2-dichloro-, (R*,S*)-) involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the strained cyclopropane ring and the presence of electron-withdrawing dichloromethyl groups. These features make it a reactive intermediate in various chemical reactions, allowing it to participate in the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane, 1,2-dichloro, trans-: Another cyclopropane derivative with two chlorine atoms attached to the ring.

    Cyclopropane, 1,1-dichloro-2,2,3-trimethyl-: A derivative with additional methyl groups.

Uniqueness

Cyclopropane, 1,1’-oxybis(2,2-dichloro-, (R*,S*)-) is unique due to the presence of an oxygen bridge connecting the dichloromethyl groups. This structural feature imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives .

Properties

CAS No.

69655-80-7

Molecular Formula

C6H6Cl4O

Molecular Weight

235.9 g/mol

IUPAC Name

(2R)-1,1-dichloro-2-[(1S)-2,2-dichlorocyclopropyl]oxycyclopropane

InChI

InChI=1S/C6H6Cl4O/c7-5(8)1-3(5)11-4-2-6(4,9)10/h3-4H,1-2H2/t3-,4+

InChI Key

MNVNZVRAQJBDOJ-ZXZARUISSA-N

Isomeric SMILES

C1[C@H](C1(Cl)Cl)O[C@H]2CC2(Cl)Cl

Canonical SMILES

C1C(C1(Cl)Cl)OC2CC2(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.